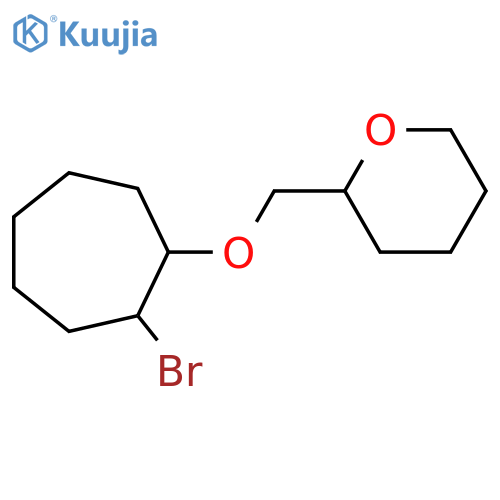Cas no 1250149-45-1 (2-{(2-bromocycloheptyl)oxymethyl}oxane)

1250149-45-1 structure
商品名:2-{(2-bromocycloheptyl)oxymethyl}oxane
2-{(2-bromocycloheptyl)oxymethyl}oxane 化学的及び物理的性質
名前と識別子
-
- 2-{(2-bromocycloheptyl)oxymethyl}oxane
- 2-{[(2-bromocycloheptyl)oxy]methyl}oxane
- EN300-1132471
- 1250149-45-1
-
- インチ: 1S/C13H23BrO2/c14-12-7-2-1-3-8-13(12)16-10-11-6-4-5-9-15-11/h11-13H,1-10H2
- InChIKey: UYEDOGWKIDQEIS-UHFFFAOYSA-N
- ほほえんだ: BrC1CCCCCC1OCC1CCCCO1
計算された属性
- せいみつぶんしりょう: 290.08814g/mol
- どういたいしつりょう: 290.08814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-{(2-bromocycloheptyl)oxymethyl}oxane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132471-1.0g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1132471-1g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1132471-10g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 10g |
$3929.0 | 2023-10-26 | |
| Enamine | EN300-1132471-0.25g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1132471-0.05g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1132471-0.1g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1132471-2.5g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1132471-10.0g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1132471-5g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1132471-0.5g |
2-{[(2-bromocycloheptyl)oxy]methyl}oxane |
1250149-45-1 | 95% | 0.5g |
$877.0 | 2023-10-26 |
2-{(2-bromocycloheptyl)oxymethyl}oxane 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
1250149-45-1 (2-{(2-bromocycloheptyl)oxymethyl}oxane) 関連製品
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
